7,8-dihidroxicoumarinas

7,8-Dihydroxycoumarins are a class of natural products derived from coumarin with a distinctive hydroxyl group at positions 7 and 8. These compounds exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Structurally, the presence of these hydroxyl groups enhances their reactivity, making them useful in various chemical reactions such as Michael addition and Diels-Alder reaction.

The antioxidant activity of 7,8-dihydroxycoumarins is attributed to their ability to scavenge free radicals and prevent oxidative damage. This makes them promising candidates for the development of dietary supplements or pharmaceutical agents aimed at combating oxidative stress-related diseases.

In the field of anticancer research, studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis through various mechanisms such as modulating intracellular signaling pathways, altering gene expression, and affecting cellular metabolism. Their potential as lead structures in drug discovery has led to extensive investigations into their structural optimization and therapeutic application.

Furthermore, 7,8-dihydroxycoumarins are also valuable tools in organic synthesis due to the reactivity of their hydroxyl groups, making them versatile building blocks for synthesizing complex molecules.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

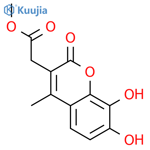

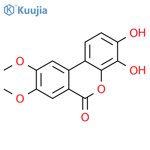

|

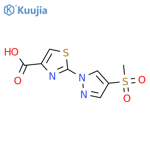

Methyl (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate | 853749-61-8 | C13H12O6 |

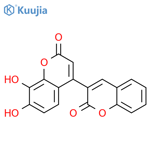

|

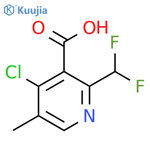

[3,4'-Bi-2H-1-benzopyran]-2,2'-dione, 7',8'-dihydroxy- | 855774-44-6 | C18H10O6 |

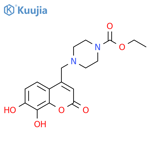

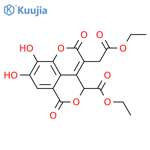

|

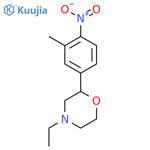

ethyl 4-(7,8-dihydroxy-2-oxo-2H-chromen-4-yl)methylpiperazine-1-carboxylate | 859858-05-2 | C17H20N2O6 |

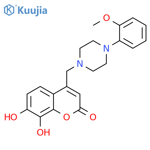

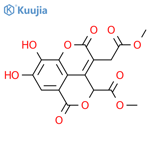

|

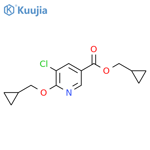

7,8-dihydroxy-4-{4-(2-methoxyphenyl)piperazin-1-ylmethyl}-2H-chromen-2-one | 902305-77-5 | C21H22N2O5 |

|

8,9-di-O-Methyl-Urolithin D | 1192835-55-4 | C15H12O6 |

|

Picrorhiza acid; 3,4-Didehydro, di-Et ester | 947338-82-1 | C18H16O10 |

|

Picrorhiza acid; 3,4-Didehydro, di-Me ester | 1591732-95-4 | C16H12O10 |

Literatura relevante

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652

-

Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176

-

M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805

Proveedores recomendados

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

atkchemicaFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados